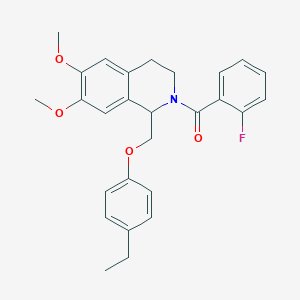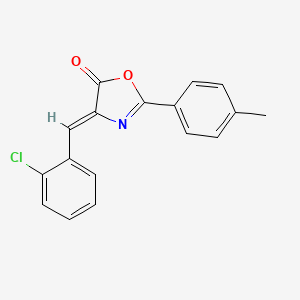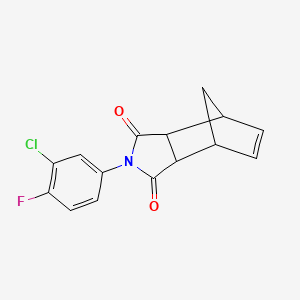![molecular formula C25H19N7OS B14967268 N-(1H-Benzimidazol-2-ylmethyl)-2-[(5-phenyl-1,2,4-triazolo[4,3-c]quinazolin-3-yl)thio]acetamide CAS No. 1049158-09-9](/img/structure/B14967268.png)
N-(1H-Benzimidazol-2-ylmethyl)-2-[(5-phenyl-1,2,4-triazolo[4,3-c]quinazolin-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodiazole and triazoloquinazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reactions are carried out under relatively mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dimethyl formamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of benzodiazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
1049158-09-9 |
|---|---|
分子式 |
C25H19N7OS |
分子量 |
465.5 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2-[(5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H19N7OS/c33-22(26-14-21-27-19-12-6-7-13-20(19)28-21)15-34-25-31-30-24-17-10-4-5-11-18(17)29-23(32(24)25)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,26,33)(H,27,28) |
InChIキー |
POSGOBOFSLZZPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC(=O)NCC5=NC6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}propanoic acid](/img/structure/B14967194.png)
![5-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967207.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967219.png)
![N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967221.png)
![N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B14967223.png)
![N-(furan-2-ylmethyl)-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967228.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B14967232.png)
![7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967240.png)


![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B14967262.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14967270.png)
